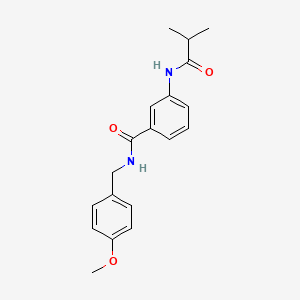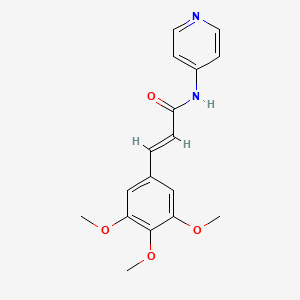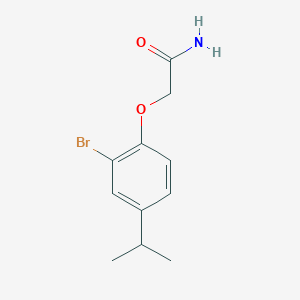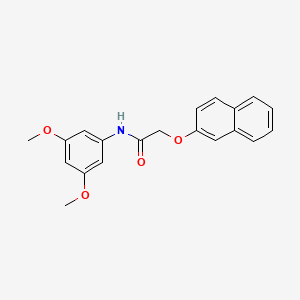
2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate, also known as NM-2, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mecanismo De Acción
2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate acts as a competitive inhibitor of PARP by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins and DNA. The inhibition of PARP leads to the accumulation of DNA damage and cell death in cancer cells. In addition, this compound has been shown to modulate the activity of other enzymes, such as histone deacetylases and protein kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound enhances the cytotoxicity of DNA-damaging agents and induces cell death. In animal models of disease, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to modulate the activity of other enzymes, such as histone deacetylases and protein kinases, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate in lab experiments include its high potency and specificity as a PARP inhibitor. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be useful in studying these pathways. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration in animal models.
Direcciones Futuras
There are several future directions for the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate in scientific research. One area of interest is the development of this compound as a therapeutic agent for cancer and other diseases. Another area of interest is the study of the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Additionally, the development of new PARP inhibitors based on the structure of this compound may lead to the discovery of more potent and selective inhibitors.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate involves the reaction of 2-(methylamino)benzoic acid with 2-(4-nitrophenyl)acetyl chloride in the presence of a base. The reaction proceeds through an acylation mechanism and yields this compound as a white solid. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP has been shown to enhance the cytotoxicity of DNA-damaging agents, such as radiation and chemotherapy, in cancer cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-17-14-5-3-2-4-13(14)16(20)23-10-15(19)11-6-8-12(9-7-11)18(21)22/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIQHQQPWLJKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)


![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)

![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)



